8-{[butyl(methyl)amino]methyl}-3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
8-{[butyl(methyl)amino]methyl}-3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chromenone core, a trifluoromethyl group, and various substituents
Properties
IUPAC Name |
8-[[butyl(methyl)amino]methyl]-3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClF3NO4/c1-5-6-9-29(4)12-17-18(30)8-7-16-20(31)22(23(24(26,27)28)33-21(16)17)32-15-10-13(2)19(25)14(3)11-15/h7-8,10-11,30H,5-6,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOFGEOGYIGZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC(=C(C(=C3)C)Cl)C)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[butyl(methyl)amino]methyl}-3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromenone core, introduction of the trifluoromethyl group, and subsequent functionalization with the butyl(methyl)amino and phenoxy groups. Common synthetic routes may involve:
Formation of the Chromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-{[butyl(methyl)amino]methyl}-3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the chromenone core or other functional groups.
Substitution: The phenoxy and amino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
8-{[butyl(methyl)amino]methyl}-3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-{[butyl(methyl)amino]methyl}-3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds with similar chromenone cores.
Trifluoromethylated Compounds: Molecules containing trifluoromethyl groups.
Phenoxy Derivatives: Compounds with phenoxy substituents.
Uniqueness
What sets 8-{[butyl(methyl)amino]methyl}-3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one apart is its combination of functional groups, which may confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
